molecular formula C10H19NO2 B1358012 Methyl 2-(1-(aminomethyl)cyclohexyl)acetate CAS No. 138799-98-1

Methyl 2-(1-(aminomethyl)cyclohexyl)acetate

Cat. No. B1358012
M. Wt: 185.26 g/mol
InChI Key: SYKKFHNKTXXXCK-UHFFFAOYSA-N
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Description

“Methyl 2-(1-(aminomethyl)cyclohexyl)acetate” is a chemical compound with the molecular formula C10H19NO2 . It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(1-(aminomethyl)cyclohexyl)acetate” is characterized by a cyclohexyl ring attached to an acetate group via a methylene (CH2) and an amine (NH2) group . The compound has a molecular weight of 185.26 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(1-(aminomethyl)cyclohexyl)acetate” has a molecular weight of 185.26 g/mol, an XLogP3 of 1.5, and a topological polar surface area of 52.3 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(1-(aminomethyl)cyclohexyl)acetate has been used in the synthesis of novel compounds with potential biological activities. For instance, it was used to synthesize Schiff base ligands, which were then reacted with metal ions to create coordination compounds. These compounds were characterized spectroscopically and studied for their thermal stabilities and biological properties, such as antioxidant and xanthine oxidase inhibitory activities. One zinc complex, in particular, showed significant enzymatic inhibitory activity (Ikram et al., 2015).

Chemical Reactions and Catalysis

  • This chemical has been involved in reactions such as the 1,3-dipolar cycloaddition reaction, leading to the production of oxetane/azetidine-containing spirocycles. These reactions were catalyzed by silver and yielded spirocycles in significant yields (Jones et al., 2016).

Structural Studies

  • Methyl 2-(1-(aminomethyl)cyclohexyl)acetate has been used in structural studies, particularly in the analysis of the conformation of specific peptides. For instance, a study on a hybrid βγ dipeptide revealed a folded conformation stabilized by intramolecular hydrogen-bonded rings and weak C-H...O and C-H...π interactions (Wani et al., 2014).

Solubility and Solvent Effects

  • Research on the solubility of related compounds in various solvents has been conducted to understand their purification processes. Such studies are essential for determining the best solvents for specific compounds, which is crucial in their application in various scientific fields (Zhu et al., 2019).

properties

IUPAC Name

methyl 2-[1-(aminomethyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKKFHNKTXXXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617008
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(aminomethyl)cyclohexyl]acetate

CAS RN

138799-98-1
Record name Methyl 1-(aminomethyl)-1-cyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138799-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(aminomethyl)cyclohexyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an analogous manner as described in Example 2, 1-aminomethyl-1-cyclohexane-acetic acid hydrochloride is reacted with methanol in the presence of hydrogen chloride. After evaporation in a vacuum the residue is recrystallised from methanol/ether to give pure methyl 1-aminomethyl-1-cyclohexane-acetate; m.p. 150° - 152° C. (hydrochloride)
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Synthesis routes and methods II

Procedure details

1,1-Cyclohexanediacetic acid monomethyl ester is converted via the corresponding acid chloride into the azide. The azide is degraded by the Curtius method to the isocyanate. The isocyanate is then hydrolyzed to give methyl 1-aminomethyl-1-cyclohexaneacetate. Heating this substance in alkaline methanol under reflux for three days affords 8-azaspiro[5,4]decan-9-one or gabapentin lactam. GBP-L was characterized by means of Thin Layer Chromatography, Infrared-Spectroscopy, [1H]-NMR and [13C]-NMR (Nuclear Magnetic Resonance Spectroscopy) and FAB-MS (Fast Atom Bombardment Mass Spectroscopy).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZB Mohammed, TN Omar - Syst Rev Pharm, 2021 - researchgate.net
This work concern about finding the best effective way to optimizing therapeutic characteristics of gabapentin, by retarding neuronal and gastrointestinal adverse effects through …
Number of citations: 7 www.researchgate.net

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